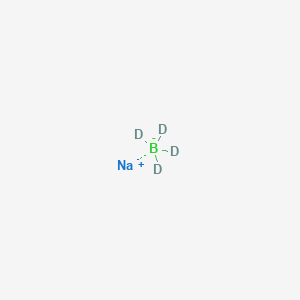

Sodium borodeuteride

Description

Properties

IUPAC Name |

sodium;tetradeuterioboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH4.Na/h1H4;/q-1;+1/i1D4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQDYZUWIQVZSF-XWFVQAFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH4-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][B-]([2H])([2H])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH4Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166138 | |

| Record name | Sodium (2H4)tetrahydroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

41.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Sodium borodeuteride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13665 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15681-89-7 | |

| Record name | Sodium borodeuteride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15681-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium (2H4)tetrahydroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [2H4]tetrahydroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sodium Borodeuteride (NaBD₄): A Technical Guide to its Properties and Applications

Introduction: Sodium borodeuteride (NaBD₄) is the deuterated analog of sodium borohydride, a widely utilized reducing agent in organic chemistry.[1] It serves as a convenient and effective source of deuteride ions (D⁻), making it an invaluable reagent for the specific incorporation of deuterium isotopes into organic molecules. This process of isotopic labeling is critical for a range of scientific applications, including the study of reaction mechanisms, metabolic pathway analysis in drug development, and as internal standards in mass spectrometry.[1][2] This guide provides an in-depth overview of the core properties, chemical reactivity, experimental applications, and safety considerations of sodium borodeuteride for researchers, scientists, and professionals in drug development.

Core Properties of Sodium Borodeuteride

Sodium borodeuteride is a white to off-white crystalline solid that is structurally analogous to sodium borohydride, with deuterium atoms replacing the protium atoms in the borohydride anion.[1][3] Its physical and chemical properties are summarized below.

Data Presentation: Physical, Chemical, and Isotopic Properties

The quantitative properties of sodium borodeuteride are compiled from various suppliers and databases. Commercially available reagents typically feature high isotopic enrichment and chemical purity.

Table 1: Physical and Chemical Properties of Sodium Borodeuteride

| Property | Value | Citations |

|---|---|---|

| Molecular Formula | NaBD₄ (or BD₄Na) | [1][4] |

| Molecular Weight | ~41.86 g/mol | [4][5][6] |

| Appearance | White to off-white crystalline powder or chunks | [1][3][7] |

| Melting Point | >300 °C (with decomposition) | [4][7] |

| Density | ~1.187 g/mL | [7] |

| Solubility | Soluble in liquid ammonia, amines, and pyridine. Reacts with water and protic solvents. |[3][4][8][9] |

Table 2: Isotopic and Purity Specifications for Sodium Borodeuteride

| Property | Specification | Citations |

|---|---|---|

| Isotopic Purity | Typically ≥98 atom % D | [1][7] |

| Chemical Purity | Typically ≥95% | [5][10] |

| Mass Shift | M+4 compared to the protium analog |[7] |

Chemical Reactivity and Applications

The primary utility of sodium borodeuteride stems from its function as a deuteride donor. It is a mild and selective reducing agent, valued for its ability to reduce specific functional groups while leaving others intact.[11]

Selective Reduction of Carbonyls: The most common application of NaBD₄ is the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols, with deuterium being incorporated at the carbonyl carbon.[12]

-

Aldehydes are reduced to primary alcohols-d₂ (R-CD₂OH).

-

Ketones are reduced to secondary alcohols-d₁ (R-CD(OH)-R').

This reaction is highly selective. Under standard conditions (e.g., in alcoholic solvents at room temperature), NaBD₄ does not reduce less reactive carbonyl functional groups such as esters, carboxylic acids, and amides.[12][13] This chemoselectivity allows for the precise modification of molecules containing multiple functional groups.

Advanced Synthetic Applications: Beyond simple carbonyl reduction, NaBD₄ is used in more complex synthetic strategies. For instance, in the presence of a palladium catalyst (Pd/C) and deuterated acetic acid (AcOD), it can generate deuterium gas (D₂) in situ. This mixture is effective for the deuteration of activated alkenes, converting them to dideuterated alkanes.[14][15]

Experimental Protocols

The following is a representative protocol for the deuteration of a ketone using sodium borodeuteride, based on standard laboratory procedures for analogous reductions with sodium borohydride.[5][7]

Representative Experiment: Deuteration of Cyclohexanone to form Cyclohexanol-d₂

Objective: To synthesize cyclohexanol-d,d (cyclohexanol with deuterium on the hydroxyl-bearing carbon and in the hydroxyl group) via the reduction of cyclohexanone using sodium borodeuteride, followed by a deuterated workup.

Materials and Reagents:

-

Cyclohexanone

-

Sodium borodeuteride (NaBD₄)

-

Methanol (CH₃OH)

-

Deuterium oxide (D₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (1.0 equiv) in methanol (5-10 mL per gram of ketone). Cool the flask in an ice bath to 0 °C with gentle stirring.[5]

-

Reagent Addition: Cautiously add sodium borodeuteride (0.25-0.5 equiv) to the cooled solution in small portions over 5-10 minutes. Note: The reaction can be vigorous.[3][5]

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15-30 minutes. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting ketone is consumed.[1][7]

-

Deuterated Workup: Cool the flask in an ice bath again and slowly add deuterium oxide (D₂O) to quench the reaction and hydrolyze the intermediate borate ester. This step incorporates a deuterium atom into the hydroxyl group.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).[3]

-

Drying and Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude deuterated alcohol product.

-

Characterization: The final product, cyclohexanol-d₂, can be characterized by NMR and IR spectroscopy to confirm the incorporation of deuterium and the formation of the alcohol.[3]

Visualizations: Workflows and Mechanisms

Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow, chemical selectivity, and an advanced reaction mechanism involving sodium borodeuteride.

Caption: Experimental Workflow for the Deuteration of a Ketone.

Caption: Reductive Selectivity of Sodium Borodeuteride.

Caption: Mechanism of In Situ Deuterium Generation for Alkene Reduction.

Safety Information

Sodium borodeuteride is a reactive chemical that requires careful handling in a controlled laboratory environment.

-

Reactivity with Water: It reacts with water, moisture, and protic solvents to release flammable hydrogen/deuterium gas, which can ignite spontaneously.[6][7] It should be stored in a dry, water-free area.[9]

-

Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin.[6][7]

-

Corrosivity: It causes severe skin burns and eye damage.[6]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves (e.g., nitrile rubber), eye shields, and a dust mask, should be worn at all times when handling the solid.[7]

Conclusion

Sodium borodeuteride is a powerful and selective reagent for the introduction of deuterium into organic molecules. Its reliability in reducing aldehydes and ketones, coupled with its commercial availability at high isotopic purity, makes it a cornerstone of isotopic labeling for mechanistic studies and pharmaceutical development. Understanding its properties, reactivity, and handling requirements is essential for its safe and effective use in a research setting.

References

- 1. www1.chem.umn.edu [www1.chem.umn.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. webassign.net [webassign.net]

- 7. scribd.com [scribd.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. CN110128233B - Preparation method of deuterated alcohol compound - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. webassign.net [webassign.net]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. CN115159461A - Preparation method of sodium deuteride - Google Patents [patents.google.com]

- 15. m.youtube.com [m.youtube.com]

Synthesis of Sodium Borodeuteride for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methods for the laboratory-scale synthesis of sodium borodeuteride (NaBD₄), a crucial reagent for the selective introduction of deuterium into organic molecules. This is of particular importance in pharmaceutical research and drug development for studying reaction mechanisms, elucidating metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates. This document details experimental protocols, presents quantitative data in a comparative format, and includes workflow diagrams for clarity.

Introduction

Sodium borodeuteride (NaBD₄) is the deuterated analog of sodium borohydride (NaBH₄) and serves as a mild and selective reducing agent.[1][2] Its ability to reduce aldehydes and ketones to their corresponding deuterated alcohols makes it an invaluable tool in synthetic organic chemistry and for the preparation of isotopically labeled compounds.[1][3][4][5] Such labeled compounds are essential for a variety of applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in mass spectrometry. This guide focuses on practical and reproducible methods for the preparation of NaBD₄ with high chemical and isotopic purity.

Synthetic Approaches

Two primary methods for the laboratory synthesis of sodium borodeuteride are prevalent in the literature. The first involves the reaction of a deuterated trimethylamine-borane complex with sodium methoxide. The second, analogous to the commercial production of sodium borohydride, utilizes the reaction of sodium hydride with a borate ester.

Method 1: From Trimethylamine-borane-d₃ and Sodium Methoxide

This method is well-documented and offers a reliable route to high-purity sodium borodeuteride.[6][7] The overall process involves two key stages: the isotopic exchange of trimethylamine-borane with a deuterium source to form trimethylamine-borane-d₃, followed by the reaction of this deuterated intermediate with sodium methoxide.

Method 2: From Sodium Hydride and Trimethyl Borate

This approach is based on the Brown-Schlesinger process for the industrial synthesis of sodium borohydride.[8][9] While less detailed in the literature for the deuterated species, the reaction is straightforward, involving the high-temperature reaction of sodium hydride with trimethyl borate.[10][11]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of sodium borodeuteride via the trimethylamine-borane-d₃ method, providing a clear comparison of reported data.

| Parameter | Value | Source |

| Overall Yield | 40-50% | [6] |

| Crude Product Chemical Purity | ~88% | [7] |

| Purified Product Chemical Purity | 97% | [7] |

| Isotopic Purity (atom % D) | 98-99% | [6][7] |

| Reaction Temperature | 120-150 °C | [6][7] |

| Reaction Time | ~4 hours | [7] |

Experimental Protocols

Method 1: Synthesis from Trimethylamine-borane-d₃ and Sodium Methoxide

This protocol is adapted from established literature procedures.[6][7]

Step 1: Preparation of Trimethylamine-borane-d₃

-

Trimethylamine-borane is isotopically exchanged by treatment with deuteriosulfuric acid in deuterium oxide to yield trimethylamine-borane-d₃ of high isotopic purity.[6][7]

Step 2: Synthesis of Sodium Borodeuteride

-

A reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with trimethylamine-borane-d₃ (1.61 moles), alcohol-free sodium methoxide (1.20 moles), and 400 mL of dry diglyme.[6]

-

The mixture is stirred under a dry nitrogen atmosphere while the temperature is gradually increased from 70 °C to 150 °C using a wax bath.[6]

-

The evolved trimethylamine is passed through the condenser and absorbed in concentrated hydrochloric acid.[6]

-

The reaction is maintained at 150 °C until the evolution of trimethylamine ceases, which typically takes about 4 hours.[6][7]

-

The hot reaction mixture is then filtered under suction to separate the solid product.[6]

-

The collected solid is dried under reduced pressure to yield crude sodium borodeuteride.[7]

Step 3: Purification

-

The crude sodium borodeuteride (51 g) is stirred with 500 mL of n-propylamine for approximately 30 minutes. This selectively dissolves the sodium borodeuteride, leaving behind impurities.[7]

-

The solution is filtered, and the n-propylamine is removed from the filtrate by evaporation under reduced pressure to yield purified sodium borodeuteride as a solid residue.[7]

Visualizations

Experimental Workflow: Synthesis from Trimethylamine-borane-d₃

References

- 1. scribd.com [scribd.com]

- 2. abachemicals.com [abachemicals.com]

- 3. Ascensus [ascensusspecialties.com]

- 4. Buy Sodium borodeuteride 98 atom D, 90 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 5. CAS 15681-89-7: Sodium borodeuteride | CymitQuimica [cymitquimica.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. US3399978A - Preparation of borodeuterides - Google Patents [patents.google.com]

- 8. www1.eere.energy.gov [www1.eere.energy.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. scribd.com [scribd.com]

- 11. How is sodium borohydride prepared? [tradeindia.com]

A Technical Guide to Sodium Borodeuteride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium borodeuteride (NaBD₄), a deuterated analogue of sodium borohydride. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis and common applications, and illustrates key workflows through diagrams.

Core Properties of Sodium Borodeuteride

Sodium borodeuteride is a white, crystalline solid that serves as a valuable reducing agent in organic synthesis, particularly for the introduction of deuterium labels into molecules. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 15681-89-7 | [1][2][3][4][5] |

| Molecular Formula | NaBD₄ | [2][4] |

| Molecular Weight | 41.86 g/mol | [2][3][4] |

| Appearance | White to off-white powder or chunks | [3][6] |

| Melting Point | >300 °C (decomposes) | [3][6] |

| Solubility | Soluble in liquid ammonia, amines, and pyridine. | [3][6] |

| Sensitivity | Moisture sensitive, hygroscopic. | [3][6] |

Synthesis of Sodium Borodeuteride

A common laboratory-scale synthesis of sodium borodeuteride involves the reaction of trimethylamine-borane-d₃ with sodium methoxide.[1]

Experimental Protocol: Synthesis from Trimethylamine-borane-d₃

Materials:

-

Trimethylamine-borane-d₃

-

Alcohol-free sodium methoxide

-

Diglyme (redistilled under reduced pressure from sodium borohydride)

-

Concentrated hydrochloric acid

-

Calcium sulfate (for drying tube)

-

n-Propylamine (redistilled from calcium hydride)

Equipment:

-

1-L flask fitted with a mechanical stirrer, dry-nitrogen inlet, and cold-water condenser

-

Wax bath

-

Drying tube

-

Oil bubbler

-

Filtration apparatus

Procedure:

-

In a 1-L flask, combine 122 g (1.61 moles) of trimethylamine-borane-d₃, 65 g (1.20 moles) of alcohol-free sodium methoxide, and 400 ml of purified diglyme.

-

Stir the mixture under a dry nitrogen atmosphere while slowly increasing the temperature from 70 to 150 °C using a wax bath.

-

The evolved trimethylamine is passed through a condenser, a calcium sulfate drying tube, an oil bubbler, and is then absorbed in concentrated hydrochloric acid.

-

Maintain the reaction temperature at 150 °C until the evolution of amine ceases (approximately 4 hours).

-

Filter the hot reaction mixture under suction to isolate the insoluble product.

-

The crude sodium borodeuteride is then purified by stirring with n-propylamine (500 ml) for approximately 30 minutes to dissolve the product, leaving behind impurities.

-

The n-propylamine is then removed by evaporation under reduced pressure to yield purified sodium borodeuteride.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of sodium borodeuteride.

Application in Organic Synthesis: Reduction of Ketones

Sodium borodeuteride is a selective reducing agent for aldehydes and ketones, converting them to primary and secondary alcohols, respectively.[7] The use of NaBD₄ allows for the specific incorporation of a deuterium atom at the carbonyl carbon.

Experimental Protocol: General Reduction of a Ketone

This protocol is adapted from the reduction of 3-nitroacetophenone and 9H-fluoren-9-one using sodium borohydride and is applicable for sodium borodeuteride.[7]

Materials:

-

Ketone substrate (e.g., 3-nitroacetophenone)

-

Sodium borodeuteride (NaBD₄)

-

Ethanol (reaction solvent)

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Equipment:

-

Round-bottomed flask

-

Stirring apparatus

-

TLC chamber and plates

Procedure:

-

Dissolve approximately 300 mg of the ketone substrate in ethanol in a round-bottomed flask at room temperature.

-

In principle, one mole of NaBD₄ can reduce four moles of a ketone. In practice, it is common to use at least two equivalents of the deuteride ion per carbonyl group. Calculate the required amount of NaBD₄ accordingly.

-

Slowly add the sodium borodeuteride to the stirred solution of the ketone.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction (as indicated by the disappearance of the starting material on TLC), the reaction is quenched, typically by the slow addition of water or dilute acid.

-

The product alcohol is then extracted from the reaction mixture using an appropriate organic solvent.

-

The crude product can be purified by recrystallization or chromatography.

Diagram of Ketone Reduction Workflow:

Caption: General workflow for the reduction of a ketone using sodium borodeuteride.

Applications in Drug Development and Research

The selective introduction of deuterium into organic molecules is a powerful tool in drug development and metabolic research.[3] Deuterated compounds can exhibit an altered rate of metabolism due to the kinetic isotope effect, which can lead to improved pharmacokinetic profiles. Sodium borodeuteride is a key reagent for achieving this selective deuteration. Its utility also extends to the synthesis of deuterated standards for use in mass spectrometry-based bioanalysis.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. assets.qa.thermofisher.com [assets.qa.thermofisher.com]

- 3. US3399978A - Preparation of borodeuterides - Google Patents [patents.google.com]

- 4. Sodium borodeuteride-Dâ (D, 99%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. scbt.com [scbt.com]

- 6. SODIUM BORODEUTERIDE | 15681-89-7 [chemicalbook.com]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

Navigating the Nuances of Deuteration: An In-depth Technical Guide to the Isotopic Purity of Commercial Sodium Borodeuteride

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated reagents is a critical parameter that can significantly impact experimental outcomes and the quality of final products. Sodium borodeuteride (NaBD₄), a widely used reducing agent for the introduction of deuterium, is no exception. This technical guide provides a comprehensive overview of the isotopic and chemical purity of commercially available sodium borodeuteride, details the analytical methodologies for its characterization, and presents experimental workflows to ensure the integrity of your research.

The use of deuterium-labeled compounds is expanding in fields ranging from mechanistic studies and quantitative analysis to the development of deuterated drugs with improved pharmacokinetic profiles.[1] The precise isotopic enrichment of a reagent like sodium borodeuteride directly influences the level of deuterium incorporation in the target molecule. Therefore, a thorough understanding and verification of its purity are paramount.

Commercial Availability and Purity Specifications

Sodium borodeuteride is available from several major chemical suppliers, each offering various grades with specified levels of isotopic enrichment and chemical purity. A summary of these specifications is crucial for selecting the appropriate reagent for a given application.

| Supplier | Product Name/Grade | Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich | Sodium borodeuteride, 98 atom % D | 98% | 90% (CP) |

| Cambridge Isotope Laboratories, Inc. | Sodium borodeuteride-d₄ (D, 99%) | 99% | 95% (CP)[2] |

| Thermo Scientific Chemicals | Sodium borodeuteride, 99% (Isotopic) | ≥99.0% | >90% |

| Santa Cruz Biotechnology | Sodium borodeuteride | Not explicitly stated | ≥95% |

CP denotes chemical purity.

It is important to note that "isotopic purity" or "isotopic enrichment" refers to the percentage of deuterium atoms relative to all hydrogen isotopes (H and D) in the borodeuteride ion ([BD₄]⁻). Chemical purity, on the other hand, indicates the percentage of sodium borodeuteride by weight, with the remainder comprising impurities such as sodium borohydride (NaBH₄), sodium hydroxide, and various borates.

Experimental Protocols for Purity Determination

Accurate determination of both isotopic and chemical purity requires robust analytical methods. The following sections detail the common experimental protocols used for the quality control of sodium borodeuteride.

Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique for determining the isotopic enrichment of sodium borodeuteride. The method relies on quantifying the residual proton signals from the partially deuterated species.

Principle: In a sample of sodium borodeuteride, the primary species is [BD₄]⁻. However, depending on the isotopic enrichment, small amounts of [BD₃H]⁻, [BD₂H₂]⁻, [BDH₃]⁻, and [BH₄]⁻ will be present. The protons in these species will give rise to characteristic signals in the ¹H NMR spectrum. By integrating these signals and comparing them to a known internal standard, the amount of non-deuterated and partially deuterated borohydride can be quantified, and thus the isotopic purity can be calculated.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the sodium borodeuteride sample into a clean, dry NMR tube.

-

Add a deuterated solvent in which sodium borohydride is soluble and stable, such as deuterium oxide (D₂O) containing a small amount of sodium deuteroxide (NaOD) to suppress hydrolysis.

-

Add a known quantity of a suitable internal standard with a sharp, well-resolved signal that does not overlap with the borohydride signals (e.g., dimethyl sulfoxide-d₆ or maleic acid).

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the impurity peaks.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the signals corresponding to the residual protons in the borohydride species and the signal of the internal standard.

-

Calculate the molar amount of the residual protons relative to the internal standard.

-

From the molar amount of residual protons and the initial mass of the sodium borodeuteride, calculate the atom % D.

-

Chemical Purity Determination by Titration

The chemical purity of sodium borodeuteride can be determined by redox titration, which quantifies the reducing capacity of the borohydride. An iodometric back-titration method is commonly employed.[3][4]

Principle: The borodeuteride is reacted with a known excess of iodine in an alkaline solution. The unreacted iodine is then titrated with a standardized sodium thiosulfate solution. The amount of iodine consumed in the reaction with the borodeuteride is used to calculate the purity of the sodium borodeuteride.

Detailed Protocol:

-

Reagent Preparation:

-

Standardized 0.1 M Sodium Thiosulfate (Na₂S₂O₃) solution.

-

0.1 M Iodine (I₂) solution: Prepare in a potassium iodide (KI) solution to enhance solubility.

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M).

-

Sulfuric Acid (H₂SO₄) solution (e.g., 1 M).

-

Starch indicator solution.

-

-

Sample Preparation:

-

Accurately weigh about 0.1 g of the sodium borodeuteride sample.

-

Dissolve the sample in a known volume of the NaOH solution in a volumetric flask. This alkaline solution helps to stabilize the borodeuteride against hydrolysis.

-

-

Titration Procedure:

-

Pipette a known volume of the sample solution into an Erlenmeyer flask.

-

Add a precise, excess volume of the standardized iodine solution to the flask. The solution should turn dark brown, indicating the presence of excess iodine.

-

Allow the reaction to proceed for a few minutes.

-

Acidify the solution with the sulfuric acid solution.

-

Titrate the excess iodine with the standardized sodium thiosulfate solution until the solution becomes pale yellow.

-

Add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate until the blue color disappears. This is the endpoint.

-

Perform a blank titration with all reagents except the sodium borodeuteride sample.

-

-

Calculation:

-

Calculate the moles of iodine that reacted with the sodium borodeuteride by subtracting the moles of iodine titrated with sodium thiosulfate in the sample titration from the moles of iodine in the blank titration.

-

Using the stoichiometry of the reaction (BH₄⁻ + 4I₂ + 8OH⁻ → B(OH)₄⁻ + 8I⁻ + 4H₂O), calculate the moles of sodium borodeuteride in the sample.

-

From the moles and the initial mass, calculate the weight percent purity of the sodium borodeuteride.

-

Isotopic and Chemical Purity Confirmation by Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can be used as a complementary technique to confirm both the isotopic distribution and to identify potential impurities.

Principle: The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. For sodium borodeuteride, the isotopic distribution of the borodeuteride anion can be observed. The presence of other ions can indicate chemical impurities.

Detailed Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sodium borodeuteride in a suitable solvent, such as a mixture of acetonitrile and water. The choice of solvent will depend on the ionization technique used.

-

-

Mass Spectrometry Analysis:

-

Infuse the sample solution into a high-resolution mass spectrometer equipped with a soft ionization source, such as electrospray ionization (ESI).

-

Acquire the mass spectrum in negative ion mode to observe the [BD₄]⁻ ion and its isotopologues.

-

Analyze the isotopic cluster of the borohydride/borodeuteride anion to determine the relative abundances of the different deuterated species.

-

-

Data Analysis:

-

Compare the experimentally observed isotopic distribution with the theoretical distribution for the stated isotopic enrichment.

-

Search the spectrum for the m/z values of potential impurities, such as borates or other anions.

-

Experimental Workflows

Visualizing the analytical process can aid in understanding the logical flow of purity determination.

Caption: Workflow for Isotopic Purity Determination by ¹H NMR.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Sodium borodeuteride-dâ (D, 99%) CP 95% - Cambridge Isotope Laboratories, DLM-226-10 [isotope.com]

- 3. Sciencemadness Discussion Board - Sodium Borohydride Idometric Titration - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

An In-depth Technical Guide to the Safe Handling of Sodium Borodeuteride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for sodium borodeuteride (NaBD₄), a valuable reducing agent in synthetic chemistry, particularly for the introduction of deuterium labels. Due to its reactivity, a thorough understanding of its properties and associated hazards is critical for its safe use in a laboratory setting. This document outlines the necessary precautions, procedures, and emergency responses to ensure the well-being of laboratory personnel.

Chemical and Physical Properties

Sodium borodeuteride is a white to off-white, crystalline solid.[1][2] It is the deuterated analog of sodium borohydride and shares many of its chemical and physical properties. It is crucial to recognize that it is a water-reactive substance.[3][4][5]

Table 1: Physical and Chemical Properties of Sodium Borodeuteride

| Property | Value |

| Chemical Formula | NaBD₄ |

| Molecular Weight | 41.86 g/mol [4][6] |

| Appearance | White to off-white crystalline powder or solid.[2][7] |

| Melting Point | >300 °C (decomposes)[8] |

| Solubility | Soluble in liquid ammonia, amines, and pyridine.[2][8] Reacts with water and protic solvents.[3] |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air.[7][9] |

Hazard Identification and Toxicological Data

Sodium borodeuteride is classified as a hazardous substance due to its reactivity and toxicity. The primary hazards are associated with its reaction with water, which liberates flammable hydrogen gas, and its corrosive nature upon contact with moist tissues.[3][5][7]

Table 2: Hazard Classification

| Hazard | Classification | GHS Hazard Statement |

| Substances which, in contact with water, emit flammable gases | Category 1 | H260: In contact with water releases flammable gases which may ignite spontaneously.[3][4] |

| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed.[3][5] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[3][5] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Reproductive Toxicity | Category 1B | H360F: May damage fertility. |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled. |

Table 3: Toxicological Data

| Route of Exposure | Effect |

| Oral (ATE) | 100 mg/kg[4][6] |

| Inhalation | Causes chemical burns to the respiratory tract, which can lead to pulmonary edema.[7] High concentrations may cause central nervous system depression.[7] |

| Skin Contact | Causes irritation and possible burns, especially if the skin is moist.[7] |

| Eye Contact | Causes severe eye burns and potential corneal damage.[7] |

| Chronic Exposure | May cause liver and kidney damage.[7] |

Safe Handling and Storage

Proper handling and storage procedures are paramount to mitigating the risks associated with sodium borodeuteride.

Engineering Controls

-

Fume Hood/Glovebox: All manipulations of sodium borodeuteride should be conducted in a well-ventilated chemical fume hood or, preferably, in a glovebox under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.[3][10]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[7][11]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when working with sodium borodeuteride.

Table 4: Recommended Personal Protective Equipment

| Body Part | Protection | Specification |

| Eyes/Face | Safety Goggles and Face Shield | Chemical safety goggles are required. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[7] |

| Skin | Flame-Retardant Lab Coat | A lab coat made of flame-resistant material (e.g., Nomex) should be worn and fully buttoned.[3][10] |

| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for integrity before use and wash hands thoroughly after handling. |

| Body | Full-Length Pants and Closed-Toe Shoes | Protect all exposed skin. |

Storage Requirements

-

Container: Store in a tightly sealed, waterproof container.[3][12]

-

Environment: Keep in a cool, dry, and well-ventilated area, away from sources of ignition.[5][7] A "water-free area" is essential.[7] Storage in a desiccator or dry box is recommended.[3]

-

Incompatibilities: Store separately from acids, strong oxidizing agents, alcohols, and finely powdered metals.[5][7]

References

- 1. m.youtube.com [m.youtube.com]

- 2. icheme.org [icheme.org]

- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 4. nj.gov [nj.gov]

- 5. chemistry.osu.edu [chemistry.osu.edu]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 8. rsc.org [rsc.org]

- 9. CN104628552A - New quenching system and application thereof - Google Patents [patents.google.com]

- 10. wcu.edu [wcu.edu]

- 11. sarponggroup.com [sarponggroup.com]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

Solubility of Sodium Borodeuteride: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium borodeuteride (NaBD₄) in various solvents. Understanding the solubility characteristics of this crucial reducing agent is paramount for its effective application in chemical synthesis, particularly in the development of deuterated pharmaceutical compounds. This document compiles quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows through diagrams to facilitate experimental design and execution.

Sodium borodeuteride is the deuterated analog of sodium borohydride (NaBH₄). Due to the isotopic substitution of hydrogen with deuterium, its chemical reactivity and physical properties, including solubility, are very similar to its non-deuterated counterpart. Consequently, the solubility data for NaBH₄ serves as a reliable and informative proxy for NaBD₄.

Quantitative Solubility Data

The solubility of sodium borodeuteride, much like sodium borohydride, is significantly influenced by the nature of the solvent and the temperature. Protic solvents, which possess O-H or N-H bonds, generally exhibit higher solubility for borohydrides compared to aprotic solvents.[1][2] However, it is critical to note that protic solvents can react with the borohydride, leading to its decomposition.[3] The stability of borohydride solutions is notably pH-dependent, with decomposition being rapid in acidic or neutral aqueous solutions and significantly slower under alkaline conditions.[3][4]

The following table summarizes the quantitative solubility data for sodium borohydride in a range of common laboratory solvents. This data is presented as a practical reference for sodium borodeuteride.

| Solvent | Formula | Type | Solubility ( g/100 g solvent) | Temperature (°C) | Citation |

| Water | H₂O | Polar Protic | 55 | 25 | [4][5] |

| Water | H₂O | Polar Protic | 88.5 | 60 | [4][5] |

| Methanol | CH₃OH | Polar Protic | 16.4 (reacts) | 20 | [5] |

| Ethanol | C₂H₅OH | Polar Protic | 4.0 (reacts slowly) | 20 | [5] |

| Liquid Ammonia | NH₃ | Polar Protic | 104 | 25 | [5] |

| Pyridine | C₅H₅N | Polar Aprotic | 3.1 | 25 | [5] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | 18.0 | 20 | [5] |

| Diglyme | (CH₃OCH₂CH₂)₂O | Polar Aprotic | 5.5 | 20 | [5] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 0.1 | 20 | [5] |

| Ethylenediamine | C₂H₄(NH₂)₂ | Polar Protic | 22 | 75 | [5] |

| Morpholine | C₄H₉NO | Polar Protic | 1.4 | 25 | [5] |

Experimental Protocol: Determination of Sodium Borodeuteride Solubility

The following protocol outlines a generalized yet detailed methodology for the gravimetric determination of sodium borodeuteride solubility in a given solvent. This method involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute.

1. Preparation of Saturated Solution:

- Add an excess amount of sodium borodeuteride powder to a known volume or mass of the chosen solvent in a sealed, temperature-controlled vessel.

- Agitate the mixture vigorously using a magnetic stirrer or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature must be strictly maintained and monitored throughout this period.

2. Separation of Undissolved Solute:

- Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

- Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pre-weighed, gas-tight syringe. To avoid drawing in solid particles, a syringe filter (e.g., PTFE) can be employed.

3. Quantification of Dissolved Solute:

- Dispense the collected supernatant into a pre-weighed, dry flask.

- Determine the mass of the collected saturated solution.

- Carefully evaporate the solvent under reduced pressure or by gentle heating, taking into account the boiling point of the solvent and the stability of sodium borodeuteride. For high-boiling point solvents, alternative quantification methods may be necessary.

- Once the solvent is fully removed, weigh the flask containing the dry sodium borodeuteride residue.

- The mass of the dissolved sodium borodeuteride is the final mass of the flask minus its initial tare mass.

4. Calculation of Solubility:

- Solubility can be expressed in various units, such as g/100 mL of solvent or g/100 g of solvent.

- For g/100 g of solvent:

- Mass of solvent = Mass of saturated solution - Mass of dissolved NaBD₄

- Solubility = (Mass of dissolved NaBD₄ / Mass of solvent) x 100

5. Analytical Verification (Optional but Recommended):

- The purity and concentration of the dissolved borodeuteride can be verified through titrimetric methods. For instance, the deuteride content can be determined by measuring the volume of D₂ gas evolved upon hydrolysis with an acidic solution.[6] Boron content can be determined via mannitol titration, and sodium content can be analyzed using flame photometry.[6]

Diagrams and Workflows

To visually represent the logical and experimental flows, the following diagrams have been generated using the DOT language.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 4. bloomtechz.com [bloomtechz.com]

- 5. Sodium borohydride | NaBH4 | CID 4311764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Reaction Mechanism of Sodium Borodeuteride Reduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium borodeuteride (NaBD₄) is a versatile and widely utilized reducing agent in organic synthesis, prized for its mildness and selectivity in the reduction of aldehydes and ketones to their corresponding deuterated alcohols. This technical guide provides a comprehensive examination of the reaction mechanism of sodium borodeuteride reduction, with a particular focus on the kinetic isotope effect, chemoselectivity, and stereoselectivity. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a thorough resource for researchers, scientists, and professionals in drug development.

Introduction

The reduction of carbonyl compounds is a cornerstone of organic synthesis. Among the myriad of reducing agents, sodium borohydride (NaBH₄) and its deuterated analog, sodium borodeuteride (NaBD₄), have emerged as reagents of choice for the selective reduction of aldehydes and ketones.[1] The use of NaBD₄ is of particular interest as it allows for the precise introduction of a deuterium atom at the carbon atom that previously held the carbonyl group. This isotopic labeling is invaluable for mechanistic studies, metabolic tracking of drug candidates, and enhancing the pharmacokinetic profiles of pharmaceuticals through the kinetic isotope effect.[2] This guide will delve into the core mechanistic principles governing these reductions, supported by quantitative data and practical experimental guidance.

The Core Reaction Mechanism

The reduction of an aldehyde or ketone with sodium borodeuteride proceeds via a two-step mechanism: nucleophilic addition of a deuteride ion (D⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.[1]

Step 1: Nucleophilic Addition of Deuteride

The borodeuteride anion ([BD₄]⁻) serves as a source of deuteride. The polar carbon-oxygen double bond of the carbonyl group renders the carbon atom electrophilic. The deuteride ion, a strong nucleophile, attacks this carbon, leading to the formation of a new carbon-deuterium bond and breaking the π-bond of the carbonyl. This results in the formation of a tetrahedral alkoxide intermediate.[3]

Step 2: Protonation of the Alkoxide

In a subsequent workup step, typically involving a protic solvent such as methanol or water, the negatively charged alkoxide oxygen is protonated to yield the final alcohol product.[1]

The overall reaction for a ketone can be summarized as follows:

Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium in the reducing agent (NaBH₄ vs. NaBD₄) leads to a kinetic isotope effect (kH/kD), which provides insight into the rate-determining step of the reaction. The C-D bond is stronger than the C-H bond, and thus its cleavage in the transition state requires more energy. This typically results in a slower reaction rate for NaBD₄ compared to NaBH₄, with kH/kD values greater than 1. However, inverse KIEs (kH/kD < 1) have also been observed, which can be attributed to changes in hybridization at the carbon center in the transition state.

| Substrate | Reducing Agent | kH/kD | Reference |

| Benzophenone | NaBH₄/NaBD₄ | 0.75 | [4] |

| Benzophenone | LiBH₄/LiBD₄ | 1.089 | [4] |

| Benzophenone | LiAlH₄/LiAlD₄ | 1.10 | [4] |

Table 1: Kinetic Isotope Effects for the Reduction of Benzophenone with Various Hydride and Deuteride Reagents.

// Nodes carbonyl [label="Ketone/Aldehyde\n(R₂C=O)"]; nabd4 [label="Sodium Borodeuteride\n(NaBD₄)"]; transition_state [label="Transition State", shape=ellipse, fillcolor="#FBBC05"]; alkoxide [label="Alkoxide Intermediate\n(R₂CDO⁻)"]; solvent [label="Protic Solvent\n(e.g., CH₃OH)"]; alcohol [label="Deuterated Alcohol\n(R₂CDOH)"]; borate_ester [label="Borate Ester\n(B(OCH₃)₄⁻)"];

// Edges carbonyl -> transition_state [label="Nucleophilic Attack"]; nabd4 -> transition_state [label="D⁻ source"]; transition_state -> alkoxide; alkoxide -> alcohol [label="Protonation"]; solvent -> alcohol; alkoxide -> borate_ester [style=dashed]; solvent -> borate_ester [style=dashed];

} dot Caption: General mechanism of sodium borodeuteride reduction.

Chemoselectivity: Aldehydes vs. Ketones

Sodium borohydride and its deuterated analog are known for their excellent chemoselectivity. Aldehydes are generally more reactive towards nucleophilic attack than ketones due to both steric and electronic factors. The single alkyl/aryl substituent on an aldehyde offers less steric hindrance to the approaching deuteride ion compared to the two substituents on a ketone. Electronically, the carbonyl carbon of an aldehyde is more electrophilic. This difference in reactivity allows for the selective reduction of aldehydes in the presence of ketones.[5]

| Substrate 1 | Substrate 2 | Relative Rate (k₁/k₂) | Conditions | Reference |

| Benzaldehyde | Acetophenone | ~1000 | i-PrOH, 0 °C | [4] |

| Heptanal | 2-Heptanone | High | EtOH/CH₂Cl₂, -78 °C | [6] |

| Cinnamaldehyde | Chalcone | High | EtOH/CH₂Cl₂, -78 °C | [6] |

Table 2: Relative Reactivity of Aldehydes vs. Ketones in Sodium Borohydride Reduction.

Stereoselectivity

When a prochiral ketone is reduced with sodium borodeuteride, a new stereocenter is created. The stereochemical outcome of the reaction is governed by the steric and electronic environment around the carbonyl group. Several models have been developed to predict the major diastereomer formed in the reduction of cyclic and acyclic chiral ketones.

Reduction of Cyclic Ketones

The reduction of substituted cyclohexanones often leads to a mixture of axial and equatorial alcohols. The stereoselectivity is influenced by factors such as steric hindrance and torsional strain in the transition state. For unhindered cyclohexanones, the deuteride attack preferentially occurs from the axial direction to yield the equatorial alcohol, which is the thermodynamically more stable product. However, for sterically hindered ketones, attack from the less hindered equatorial face can become significant, leading to the axial alcohol.

| Substrate | Diastereomeric Ratio (axial-OH : equatorial-OH) | Conditions | Reference |

| 4-tert-Butylcyclohexanone | 15 : 85 | EtOH | [7] |

| 2-Methylcyclohexanone | 24 : 76 | MeOH | [8] |

| 3,3,5-Trimethylcyclohexanone | 85 : 15 | i-PrOH | [9] |

Table 3: Diastereoselectivity in the Sodium Borohydride Reduction of Substituted Cyclohexanones.

Reduction of Acyclic Chiral Ketones: Cram and Felkin-Anh Models

For acyclic ketones with a chiral center adjacent to the carbonyl group, the diastereoselectivity of the deuteride addition can often be predicted by the Cram's rule or the more refined Felkin-Anh model.[10][11]

-

Cram's Rule: This model predicts that the deuteride will approach the carbonyl from the less hindered face when the carbonyl oxygen is positioned anti-periplanar to the largest substituent on the adjacent chiral carbon.

-

Felkin-Anh Model: This model provides a more accurate prediction by considering the transition state geometry. It posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The deuteride then attacks the carbonyl carbon from the less hindered side, typically opposite to the largest group, following the Bürgi-Dunitz trajectory.[10]

The Luche Reduction: Enhanced 1,2-Selectivity

In the reduction of α,β-unsaturated ketones, sodium borohydride can lead to a mixture of 1,2- and 1,4-reduction products. The Luche reduction employs a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. This modification significantly enhances the 1,2-selectivity, yielding the allylic alcohol as the major product. The cerium ion is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and promoting a "harder" nature in the borohydride reagent, which favors direct attack at the carbonyl carbon.

// Nodes enone [label="α,β-Unsaturated Ketone"]; nabd4 [label="NaBD₄"]; cecl3 [label="CeCl₃"]; methanol [label="CH₃OH"]; activated_complex [label="Activated Carbonyl-Ce³⁺ Complex", shape=ellipse, fillcolor="#FBBC05"]; allylic_alcohol [label="Allylic Alcohol\n(1,2-Reduction Product)"]; saturated_ketone [label="Saturated Ketone\n(1,4-Reduction Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges enone -> activated_complex; cecl3 -> activated_complex [label="Coordination"]; nabd4 -> activated_complex [label="1,2-Attack"]; methanol -> activated_complex [style=dashed]; activated_complex -> allylic_alcohol; enone -> saturated_ketone [label="1,4-Attack (suppressed)", style=dashed, color="#EA4335"]; nabd4 -> saturated_ketone [style=dashed, color="#EA4335"]; } dot Caption: The Luche reduction for selective 1,2-reduction.

Experimental Protocols

The following protocols provide detailed methodologies for the sodium borodeuteride reduction of a model ketone, acetophenone, and subsequent analysis.

General Procedure for the Reduction of Acetophenone with Sodium Borodeuteride

Materials:

-

Acetophenone

-

Sodium borodeuteride (NaBD₄)

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (1.0 eq) in anhydrous methanol (10 mL per gram of ketone) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borodeuteride (1.1 eq) portion-wise to the stirred solution. Effervescence may be observed.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude deuterated 1-phenylethanol.

-

Purify the product by flash column chromatography if necessary.

// Nodes start [label="Dissolve Acetophenone\nin Methanol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Cool to 0 °C"]; add_nabd4 [label="Add NaBD₄"]; stir [label="Stir at 0 °C for 1h"]; tlc [label="Monitor by TLC", shape=diamond, fillcolor="#FBBC05"]; quench [label="Quench with NH₄Cl (aq)"]; evaporate [label="Remove Methanol"]; extract [label="Extract with Diethyl Ether"]; dry [label="Dry with MgSO₄"]; concentrate [label="Concentrate"]; purify [label="Purify (Column Chromatography)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cool; cool -> add_nabd4; add_nabd4 -> stir; stir -> tlc; tlc -> quench [label="Reaction Complete"]; tlc -> stir [label="Incomplete"]; quench -> evaporate; evaporate -> extract; extract -> dry; dry -> concentrate; concentrate -> purify; } dot Caption: Experimental workflow for NaBD₄ reduction.

Analytical Methods for Product Characterization

-

Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction by comparing the Rբ values of the starting ketone and the product alcohol. The alcohol is typically more polar and will have a lower Rբ value.

-

Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch (typically around 1685 cm⁻¹ for acetophenone) and the appearance of a broad hydroxyl (O-H) stretch (around 3200-3600 cm⁻¹) and a C-D stretch (around 2100-2250 cm⁻¹) are indicative of a successful reduction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance of the aldehydic proton signal (for aldehydes) and the appearance of a new signal for the proton on the hydroxyl-bearing carbon are key indicators. The integration of signals can be used to determine the diastereomeric ratio in the case of chiral products.[8]

-

¹³C NMR: The disappearance of the carbonyl carbon signal (typically >190 ppm) and the appearance of a new signal for the alcohol carbon (typically 60-80 ppm) confirm the reduction.

-

²H NMR: Can be used to directly observe the incorporated deuterium atom.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the product and its molecular weight, which will be one mass unit higher than the corresponding protio-alcohol due to the incorporation of deuterium.

Conclusion

Sodium borodeuteride is a powerful tool in the arsenal of synthetic chemists, offering a mild and selective method for the reduction of aldehydes and ketones with the added benefit of isotopic labeling. A thorough understanding of its reaction mechanism, including the factors that govern its chemoselectivity and stereoselectivity, is crucial for its effective application in research and development. This guide has provided an in-depth overview of these principles, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for scientists in the field. The strategic use of NaBD₄ in drug development can provide critical insights into metabolic pathways and potentially lead to the creation of more robust and effective therapeutic agents.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Reduction of benzophenone with metal hydrides. Kinetic isotope effect and substituent effect study [inis.iaea.org]

- 9. researchgate.net [researchgate.net]

- 10. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

The Deuterium Revolution: A Technical Guide to the Discovery and History of Deuterated Reducing Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substitution of hydrogen with its heavier, stable isotope, deuterium, has proven to be a transformative tool in the chemical and pharmaceutical sciences. This seemingly subtle isotopic exchange can profoundly influence reaction rates and metabolic pathways, a phenomenon known as the kinetic isotope effect (KIE). This technical guide provides an in-depth exploration of the discovery and history of deuterated reducing agents, pivotal molecules that have enabled the precise introduction of deuterium into organic compounds. We will delve into the key milestones, from the initial discovery of deuterium to the development of robust synthetic protocols for widely used deuterated reagents like lithium aluminum deuteride (LAD) and sodium borodeuteride (NaBD₄). This guide will also provide detailed experimental methodologies and showcase the application of these reagents in elucidating reaction mechanisms and biosynthetic pathways.

The Dawn of the Deuterium Age: A Historical Perspective

The journey into the world of deuterated compounds began in 1931 with the groundbreaking discovery of deuterium by American physical chemist Harold C. Urey.[1][2] Urey, along with his colleagues Ferdinand Brickwedde and George Murphy, detected deuterium by examining the atomic spectrum of the residue from the distillation of liquid hydrogen.[3] This monumental discovery, which earned Urey the Nobel Prize in Chemistry in 1934, opened up a new frontier in chemistry and physics.[1][2]

The realization that the mass difference between protium (¹H) and deuterium (²H or D) could lead to different reaction rates—the kinetic isotope effect—soon followed.[4] This effect arises from the lower zero-point vibrational energy of a C-D bond compared to a C-H bond, making the C-D bond stronger and more difficult to break. This principle became the cornerstone for the use of deuterium as a tracer in mechanistic studies and, more recently, in the development of "heavy drugs" with enhanced metabolic stability.[5][6]

The advent of powerful reducing agents in the 1940s, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), revolutionized organic synthesis.[7] It was a natural progression to develop their deuterated counterparts to facilitate the specific incorporation of deuterium into molecules for the aforementioned studies.

Synthesis of Key Deuterated Reducing Agents

The two most prominent deuterated reducing agents are lithium aluminum deuteride (LiAlD₄ or LAD) and sodium borodeuteride (NaBD₄). Their synthesis has been a subject of considerable research to achieve high chemical and isotopic purity in a cost-effective manner.

Lithium Aluminum Deuteride (LiAlD₄)

Lithium aluminum deuteride is a powerful reducing agent capable of reducing a wide range of functional groups.[8] Several methods have been developed for its synthesis, each with its own advantages and disadvantages in terms of yield, purity, and scalability.

One common laboratory preparation involves the reaction of lithium deuteride (LiD) with aluminum bromide (AlBr₃).[1] Lithium deuteride itself can be prepared by the direct combination of lithium metal and deuterium gas at elevated temperatures.[9] Another approach involves the ball milling of lithium aluminum hydride (LiAlH₄) with lithium hydride (LiH), which has been reported to achieve approximately 93% purity.[10]

Table 1: Comparison of Selected Synthesis Methods for Lithium Aluminum Deuteride (LiAlD₄)

| Starting Materials | Reaction Conditions | Reported Yield | Isotopic Purity | Chemical Purity | Reference(s) |

| Lithium deuteride (LiD) and aluminum bromide (AlBr₃) | Not specified in detail in the abstract | Not specified | Not specified | Not specified | [1] |

| Lithium aluminum hydride (LiAlH₄) and lithium hydride (LiH) | High-energy ball milling for 24 hours | Not explicitly stated as a yield of isolated product | Not specified | ~93% | [10][11] |

| Lithium and Deuterium (for LiD precursor) | Direct combination at 700°C | Not specified | Not specified | Not specified | [9] |

Note: The table provides a summary of available data. Detailed, directly comparable quantitative data across different methods is sparse in the readily available literature.

Sodium Borodeuteride (NaBD₄)

Sodium borodeuteride is a milder and more selective reducing agent compared to LAD, often used for the reduction of aldehydes and ketones.[12] A notable synthesis method involves the reaction of trimethylamine-borane-d₉ with sodium methoxide in diglyme at 120-150 °C.[4] This method can produce NaBD₄ with high isotopic and chemical purity.

Table 2: Synthesis of Sodium Borodeuteride (NaBD₄) via Trimethylamine-borane-d₉

| Starting Materials | Reaction Conditions | Overall Yield | Isotopic Purity | Chemical Purity | Reference(s) |

| Trimethylamine-borane-d₉ and sodium methoxide | 120-150 °C in diglyme | 40-50% | 98-99 atom % D | 97% | [4][13] |

| Crude NaBD₄ from trimethylamine-borane-d₉ and sodium methoxide | Filtration from hot reaction mixture | Not specified | Not specified | ~88% | [13] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the synthesis and application of deuterated reducing agents.

Synthesis of Lithium Deuteride (LiD)

Objective: To synthesize lithium deuteride, a key precursor for lithium aluminum deuteride.

Materials:

-

Lithium metal

-

Deuterium gas (D₂)

-

High-temperature tube furnace

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Under an inert atmosphere, place a known quantity of clean lithium metal into a suitable reaction vessel (e.g., a ceramic boat).

-

Place the reaction vessel into the tube furnace.

-

Evacuate the furnace tube and backfill with argon or another inert gas.

-

Heat the furnace to 700 °C.[9]

-

Once the temperature is stable, slowly introduce a stream of deuterium gas into the furnace tube.

-

Maintain the reaction conditions for a sufficient period to ensure complete reaction.

-

After the reaction is complete, cool the furnace to room temperature under an inert atmosphere.

-

Transfer the resulting lithium deuteride to an inert atmosphere glovebox for storage and further use.

Synthesis of Lithium Aluminum Deuteride (LiAlD₄) from Lithium Deuteride

Objective: To synthesize lithium aluminum deuteride from lithium deuteride and aluminum bromide.

Materials:

-

Lithium deuteride (LiD)

-

Aluminum bromide (AlBr₃)

-

Anhydrous diethyl ether

-

Schlenk flask and other standard air-sensitive technique glassware

-

Magnetic stirrer

Procedure:

-

Under an inert atmosphere, add a stoichiometric amount of finely powdered lithium deuteride to a Schlenk flask containing anhydrous diethyl ether.

-

In a separate Schlenk flask, dissolve a stoichiometric amount of aluminum bromide in anhydrous diethyl ether.

-

Slowly add the aluminum bromide solution to the stirred suspension of lithium deuteride at room temperature.

-

The reaction mixture is typically stirred for several hours to ensure complete reaction.

-

The resulting solution of lithium aluminum deuteride in diethyl ether can be used directly or the solvent can be carefully removed under reduced pressure to yield solid LiAlD₄.

Reduction of an Ester with Lithium Aluminum Deuteride

Objective: To demonstrate the reduction of an ester to a primary alcohol using LiAlD₄.

Materials:

-

An ester (e.g., ethyl benzoate)

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a solution of lithium aluminum deuteride in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the flask in an ice bath.

-

Dissolve the ester in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred LiAlD₄ solution at a rate that maintains a gentle reflux.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC).

-

Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting white precipitate and wash it with diethyl ether.

-

Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deuterated primary alcohol.

Reduction of a Ketone with Sodium Borodeuteride

Objective: To reduce a ketone to a secondary alcohol using NaBD₄.

Materials:

-

A ketone (e.g., acetophenone)

-

Sodium borodeuteride (NaBD₄)

-

Methanol

-

Water

-

Extraction solvent (e.g., diethyl ether)

Procedure:

-

Dissolve the ketone in methanol in an Erlenmeyer flask.

-

Cool the solution in an ice bath.

-

In small portions, add sodium borodeuteride to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a specified time (monitor by TLC).

-

Add water to quench the reaction.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deuterated secondary alcohol.

Visualizing Mechanisms and Workflows

The use of deuterated reducing agents is instrumental in elucidating reaction mechanisms and complex biochemical pathways. Graphviz, a graph visualization software, can be used to create clear diagrams of these processes.

Mechanism of Ketone Reduction by Lithium Aluminum Deuteride

The following DOT script generates a diagram illustrating the generally accepted mechanism for the reduction of a ketone by LAD.

Caption: Mechanism of ketone reduction by LiAlD₄.

Experimental Workflow for Kinetic Isotope Effect (KIE) Determination

This DOT script outlines a typical experimental workflow for determining the kinetic isotope effect of a reaction using a deuterated substrate.

References

- 1. researchgate.net [researchgate.net]

- 2. graphviz.org [graphviz.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

- 9. Lithium deuteride synthesis - chemicalbook [chemicalbook.com]

- 10. Lithium aluminum deuteride: Synthesis Procedure, Electrochemical lithium storage properties and mechanism_Chemicalbook [chemicalbook.com]

- 11. Lithium aluminum hydride Li3AlH6: new insight into the anode material for liquid-state lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 13. US3399978A - Preparation of borodeuterides - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Isotopic Labeling with Sodium Borodeuteride (NaBD4)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core theoretical principles and practical applications of isotopic labeling using sodium borodeuteride (NaBD4). A versatile and selective reducing agent, NaBD4 provides a straightforward method for introducing deuterium into organic molecules, a critical technique in pharmaceutical research, metabolic studies, and mechanistic investigations. This document provides detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a comprehensive understanding of this essential labeling methodology.

Core Principles of Isotopic Labeling with NaBD4

Isotopic labeling is a technique used to track the journey of an atom or a group of atoms through a chemical reaction or a metabolic pathway.[1] By replacing a hydrogen atom with its heavier, stable isotope, deuterium (²H or D), researchers can elucidate reaction mechanisms, quantify metabolites, and study the kinetic isotope effect.[2][] Sodium borodeuteride (NaBD4) serves as a convenient and efficient source of deuteride ions (D⁻), enabling the selective reduction of various functional groups, most notably aldehydes and ketones.[4]

The Mechanism of Carbonyl Reduction

The primary application of NaBD4 in isotopic labeling is the reduction of carbonyl compounds (aldehydes and ketones) to their corresponding deuterated alcohols.[4][5] This reaction proceeds via a nucleophilic addition mechanism in two main steps:

-

Nucleophilic Attack: The deuteride ion (D⁻) from NaBD4 attacks the electrophilic carbonyl carbon. This forms a new carbon-deuterium bond and breaks the pi bond of the carbonyl group, resulting in an alkoxide intermediate.[4]

-

Protonation/Deuteration: A subsequent workup step, typically with a protic solvent (like water, methanol, or ethanol), protonates the negatively charged oxygen of the alkoxide intermediate to yield the final alcohol product.[4] When a deuterated solvent is used in the workup, a second deuterium atom can be introduced at the oxygen.

The general reaction scheme is as follows:

-

For Aldehydes: R-CHO + NaBD₄ → R-CHD-OH (a primary alcohol)

-

For Ketones: R-CO-R' + NaBD₄ → R-CD(OH)-R' (a secondary alcohol)

NaBD4 is a mild reducing agent and generally does not reduce esters, carboxylic acids, or amides under standard conditions, which allows for the selective labeling of molecules with multiple functional groups.[6]

Reduction of Imines

NaBD4 is also effective for the reduction of imines and iminium ions to their corresponding deuterated amines.[7] This reaction is a cornerstone of reductive amination, a powerful method for forming C-N bonds. The mechanism is analogous to carbonyl reduction, involving the nucleophilic addition of a deuteride ion to the electrophilic carbon of the C=N double bond.

Quantitative Data

The efficiency and accuracy of isotopic labeling are paramount. The following tables summarize key quantitative data related to the use of NaBD4.

Table 1: Isotopic Purity of Commercial NaBD4

| Supplier | Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich | 98% | 90% (CP) |

| Cambridge Isotope Laboratories | 99% | 95% |

| Thermo Scientific Chemicals | 99% | 99% |

Data sourced from supplier specifications.[8][9]

Table 2: Kinetic Isotope Effect (KIE) for Borohydride Reductions

The kinetic isotope effect (KIE), the ratio of the reaction rate with the light isotope (H) to that with the heavy isotope (D), provides insight into the reaction mechanism. For borohydride reductions, the KIE can vary depending on the substrate and reaction conditions.

| Reaction | kH/kD | Reference |

| Reduction of 4-Nitrophenol (Reagent KIE: NaBH₄ vs. NaBD₄) | 1.59 | [10] |

| Reduction of 4-Nitrophenol (Solvent KIE: H₂O vs. D₂O) | 2.76 | [10] |

| Hydrolysis of NaBH₄ vs. NaBD₄ (H₂O/D₂O = 1.00) | α = 5.0 ± 1.0 | [11] |

| Reduction of Benzophenone with NaBH₄ | 0.75 | [12] |

Experimental Protocols

The following are generalized protocols for the isotopic labeling of common functional groups with NaBD4. Researchers should optimize these conditions for their specific substrates.

General Protocol for the Reduction of an Aldehyde or Ketone

-

Dissolution of Substrate: Dissolve the aldehyde or ketone in a suitable protic solvent such as methanol (MeOH), ethanol (EtOH), or a mixture of tetrahydrofuran (THF) and a protic solvent.[6] The concentration of the substrate is typically around 0.25 M.[13]

-

Cooling: Cool the solution in an ice bath (0 °C).

-

Addition of NaBD4: Slowly add NaBD4 (typically 1.1 to 1.5 equivalents) portion-wise to the cooled solution. Stir the reaction mixture at 0 °C for a specified time (e.g., 30 minutes) and then allow it to warm to room temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching the Reaction: After the reaction is complete, cool the mixture in an ice bath and slowly add water or a dilute acid (e.g., 1 M HCl) to quench the excess NaBD4 and hydrolyze the borate esters.

-

Work-up and Isolation: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude deuterated alcohol.[13]

-

Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

General Protocol for the Reductive Amination of a Carbonyl Compound

-